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Compound of Interest

Compound Name: 16:0 Propargyl SM (d18:1-16:0)

Cat. No.: B15592053 Get Quote

An In-Depth Technical Guide to the Synthesis of 16:0 Propargyl SM (d18:1-16:0)

For Researchers, Scientists, and Drug Development Professionals

Introduction
16:0 Propargyl Sphingomyelin (d18:1-16:0), a synthetically modified sphingolipid, has emerged

as a valuable tool in chemical biology and drug development. Its key feature is the presence of

a terminal alkyne (propargyl group) on the N-acyl chain, which allows for its use in

bioorthogonal "click chemistry" reactions. This enables researchers to covalently attach a

variety of reporter molecules, such as fluorophores or biotin, to the sphingomyelin, facilitating

the study of its metabolism, trafficking, and interactions within cellular systems. This guide

provides a comprehensive overview of the synthesis of this important molecular probe.

Chemical Structure and Properties
16:0 Propargyl SM (d18:1-16:0) is a sphingomyelin molecule where the sphingoid base is D-

erythro-sphingosine (d18:1) and the fatty acid amide-linked to the C2 amino group is palmitic

acid (16:0) modified with a terminal propargyl group.
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Property Value

Systematic Name
N-(prop-2-yn-1-yl)-N-palmitoyl-D-erythro-

sphingosylphosphocholine

Molecular Formula C₄₁H₇₉N₂O₆P

Molecular Weight 727.05 g/mol

Appearance White to off-white solid

Solubility
Soluble in organic solvents such as chloroform

and methanol

Synthetic Pathway Overview
The synthesis of 16:0 Propargyl SM (d18:1-16:0) is a multi-step process that typically starts

from commercially available D-erythro-sphingosine. The general strategy involves the

protection of reactive functional groups, introduction of the propargyl-modified palmitoyl chain,

and finally, the addition of the phosphocholine headgroup.
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Caption: General synthetic workflow for 16:0 Propargyl SM.

Experimental Protocols
While a definitive, publicly available, step-by-step protocol for the synthesis of 16:0 Propargyl
SM (d18:1-16:0) is not detailed in a single source, the following procedures are based on

established methods for the synthesis of sphingomyelin analogs and propargylated

compounds.

Materials
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Reagent CAS Number Supplier

D-erythro-sphingosine 123-78-4 Commercially Available

Palmitic acid 57-10-3 Commercially Available

Propargylamine 2450-71-7 Commercially Available

2-Chloro-1,3,2-

dioxaphospholane 2-oxide
694-34-8 Commercially Available

Triethylamine 121-44-8 Commercially Available

Dichloromethane (DCM) 75-09-2 Commercially Available

N,N-Dimethylformamide (DMF) 68-12-2 Commercially Available

Pyridine 110-86-1 Commercially Available

Standard protecting group

reagents (e.g., Boc-anhydride,

TBDMS-Cl)

Various Commercially Available

Step 1: Synthesis of N-Propargyl Palmitamide
The first key intermediate is the N-propargyl modified fatty acid.

Activation of Palmitic Acid: Palmitic acid is converted to its more reactive acid chloride or

activated ester. For example, treatment with oxalyl chloride or thionyl chloride in an inert

solvent like dichloromethane (DCM) yields palmitoyl chloride.

Amidation: The activated palmitic acid is then reacted with propargylamine in the presence of

a base, such as triethylamine, in a solvent like DCM. The reaction is typically carried out at

0°C to room temperature.

Purification: The resulting N-propargyl palmitamide is purified by column chromatography on

silica gel.

Step 2: Protection of D-erythro-sphingosine
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To ensure selective acylation at the C2 amino group, the primary and secondary hydroxyl

groups of sphingosine must be protected. A common strategy is to use a protecting group that

can be selectively removed later, such as a silyl ether (e.g., TBDMS) for the primary hydroxyl

and another protecting group for the secondary hydroxyl if necessary.

Step 3: Acylation of Protected Sphingosine
The protected sphingosine is acylated with the N-propargyl palmitamide prepared in Step 1.

This is a standard amide bond formation reaction, often facilitated by coupling reagents like

DCC/DMAP or HATU in an appropriate solvent like DMF or DCM.

Step 4: Introduction of the Phosphocholine Headgroup
and Deprotection
This is a critical and often challenging step in sphingomyelin synthesis.

Phosphorylation: The primary hydroxyl group of the acylated and protected sphingosine is

first deprotected (if a silyl ether was used, this can be achieved with TBAF). Then, it is

reacted with a phosphitylating agent, such as 2-chloro-1,3,2-dioxaphospholane, followed by

oxidation to the phosphate.

Ring-Opening with Trimethylamine: The resulting cyclic phosphate is then ring-opened by

reaction with anhydrous trimethylamine in a sealed tube at elevated temperature to introduce

the choline moiety.

Final Deprotection: Any remaining protecting groups on the sphingosine backbone are

removed under appropriate conditions (e.g., acid or fluoride treatment) to yield the final

product, 16:0 Propargyl SM (d18:1-16:0).

Purification: The final product is purified by column chromatography, often using a mixed

solvent system such as chloroform/methanol/water to ensure good separation.

Characterization
The structure and purity of the synthesized 16:0 Propargyl SM (d18:1-16:0) should be

confirmed by a combination of analytical techniques:
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Technique Expected Results

¹H NMR

Signals corresponding to the sphingosine

backbone, the palmitoyl chain, the propargyl

group (including the characteristic alkyne

proton), and the phosphocholine headgroup.

¹³C NMR
Resonances for all carbon atoms in the

molecule, including the alkyne carbons.

Mass Spectrometry (e.g., ESI-MS)
A molecular ion peak corresponding to the

calculated mass of the molecule.

High-Performance Liquid Chromatography

(HPLC)
A single major peak indicating high purity.

Application in Research: Click Chemistry
The terminal alkyne of 16:0 Propargyl SM allows for its use in copper(I)-catalyzed azide-alkyne

cycloaddition (CuAAC), a highly efficient and specific click reaction.
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Caption: Click reaction of 16:0 Propargyl SM with an azide probe.

This reaction enables researchers to:

Visualize Sphingomyelin Localization: By using a fluorescent azide, the distribution of the

sphingomyelin analog within cells and organelles can be visualized by microscopy.
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Identify Binding Partners: Attaching an affinity tag like biotin allows for the pull-down and

identification of proteins that interact with sphingomyelin.

Track Metabolic Fate: Following the incorporation of the propargyl-tagged sphingomyelin into

various metabolic pathways.

Conclusion
The synthesis of 16:0 Propargyl SM (d18:1-16:0) is a valuable process for generating a

powerful tool for sphingolipid research. While the synthesis is a multi-step endeavor requiring

expertise in organic chemistry, the resulting molecule provides a versatile platform for

investigating the complex roles of sphingomyelin in cellular biology and disease, ultimately

aiding in the development of new therapeutic strategies.

To cite this document: BenchChem. [synthesis of 16:0 Propargyl SM (d18:1-16:0)].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15592053#synthesis-of-16-0-propargyl-sm-d18-1-16-
0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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